molecular formula C7H11Cl2N3 B13519284 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride

5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride

Cat. No.: B13519284
M. Wt: 208.09 g/mol
InChI Key: NMDVPOFHEJLKMV-UHFFFAOYSA-N
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Description

5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is a chemical compound with a unique structure that includes a cyclopenta[b]pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition-metal-free strategies, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then subjected to intramolecular cyclization to form the desired pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is unique due to its specific ring structure and the presence of the pyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.09 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyrazin-6-amine;dihydrochloride

InChI

InChI=1S/C7H9N3.2ClH/c8-5-3-6-7(4-5)10-2-1-9-6;;/h1-2,5H,3-4,8H2;2*1H

InChI Key

NMDVPOFHEJLKMV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=NC=CN=C21)N.Cl.Cl

Origin of Product

United States

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